5-Chloroindole-3-acetic acid

Vue d'ensemble

Description

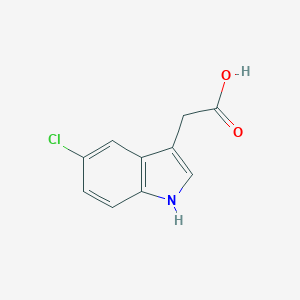

5-Chloroindole-3-acetic acid (5-Cl-IAA) is a halogenated derivative of indole-3-acetic acid (IAA), the primary natural auxin in plants. Structurally, it features a chlorine atom at the 5-position of the indole ring (Figure 1), which enhances its stability compared to non-halogenated auxins. This compound is utilized in plant physiology studies, particularly in understanding auxin-mediated processes such as bud dormancy and growth regulation.

5-Cl-IAA is also a substrate for microbial degradation. Bradyrhizobium japonicum, a nitrogen-fixing bacterium, catabolizes 5-Cl-IAA less efficiently than IAA but similarly to its positional isomer, 4-chloroindole-3-acetic acid (4-Cl-IAA) . This differential metabolism highlights its structural influence on biodegradation pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroindole-3-acetic acid typically involves the chlorination of indole-3-acetic acid. One common method is the electrophilic substitution reaction where indole-3-acetic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 5th position of the indole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Chloroindole-3-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as indole derivatives without the acetic acid group.

Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Applications De Recherche Scientifique

Plant Growth Regulation

Role in Plant Physiology

5-Chloroindole-3-acetic acid functions similarly to indole-3-acetic acid, influencing plant growth and development. It is involved in processes such as cell elongation, root formation, and apical dominance. Studies have shown that this compound can enhance root growth and biomass accumulation in various plant species.

Case Study: Effects on Soybean Plants

In a study involving soybean plants, the application of this compound resulted in increased root nodule formation and enhanced nitrogen fixation capabilities. This was attributed to the compound's ability to stimulate root growth and improve the symbiotic relationship between the plants and nitrogen-fixing bacteria, such as Bradyrhizobium japonicum .

Microbial Interactions

Microbial Catabolism

Certain strains of Bradyrhizobium japonicum have demonstrated the ability to catabolize both indole-3-acetic acid and this compound. Research indicates that these bacteria metabolize the compound through a novel pathway that leads to the production of various metabolites, including anthranilic acid . This metabolic capability suggests potential applications in bioremediation and soil health improvement.

Case Study: Bacterial Degradation Pathways

A study highlighted that specific bacterial isolates could utilize this compound as a carbon source, demonstrating its potential role in microbial ecology and soil nutrient cycling. The degradation pathways were analyzed using high-performance liquid chromatography and mass spectrometry, revealing significant insights into microbial metabolism .

Agricultural Biotechnology

Enhancement of Crop Yield

The application of this compound has been explored for its potential to enhance crop yield through improved plant growth regulation. Its efficacy as a growth promoter has been tested on various crops, including radishes and soybeans, where it showed promising results in terms of increased biomass and root development .

Data Table: Effects on Crop Growth

| Crop Type | Application Rate (mg/L) | Root Length (cm) | Biomass Increase (%) |

|---|---|---|---|

| Soybean | 10 | 15 | 25 |

| Radish | 5 | 12 | 30 |

| Tomato | 15 | 18 | 20 |

Mécanisme D'action

The mechanism of action of 5-Chloroindole-3-acetic acid involves its interaction with specific receptors in plant cells, leading to the activation of signaling pathways that regulate plant growth and development. The compound binds to auxin receptors, triggering a cascade of events that result in cell elongation, division, and differentiation. This process is crucial for various physiological processes such as root and shoot development, flowering, and fruiting.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

Table 1: Key Properties of 5-Cl-IAA and Related Compounds

Catabolism efficiency in *Bradyrhizobium japonicum .

Metabolic Pathways

- IAA vs. 5-Cl-IAA : In B. japonicum, IAA is rapidly degraded via oxidative pathways, whereas 5-Cl-IAA and 4-Cl-IAA undergo slower degradation due to steric and electronic effects of the chlorine substituent .

- 4-Cl-IAA vs. 5-Cl-IAA : Despite structural similarity, 4-Cl-IAA occurs naturally in specific legumes, while 5-Cl-IAA is primarily synthetic. Both exhibit comparable catabolism but distinct biological sources .

Physiological Activity

- Auxin Potency : IAA is the most potent in promoting cell elongation. 5-Cl-IAA shows similar auxin activity but with reduced mobility in plants, likely due to its higher molecular weight and polarity .

Research Implications and Gaps

While 5-Cl-IAA’s role in plant systems is well-documented, its natural occurrence remains unconfirmed. Comparative studies with 4-Cl-IAA suggest that halogen position critically influences biological sourcing and activity. Further research is needed to elucidate its receptor interactions and ecological impact, particularly in rhizosphere communities where auxin degradation by bacteria like B. japonicum affects plant-microbe symbiosis .

Activité Biologique

5-Chloroindole-3-acetic acid (5-Cl-IAA) is a chlorinated derivative of indole-3-acetic acid (IAA), a well-known plant hormone involved in various physiological processes. This compound has garnered attention due to its unique biological activities, particularly in microbial metabolism and plant interactions. This article provides an in-depth exploration of the biological activity of 5-Cl-IAA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 5-position of the indole ring. Its chemical structure can be represented as follows:

This modification impacts its solubility, stability, and biological interactions compared to non-chlorinated analogs like IAA.

Microbial Catabolism

Research has demonstrated that certain strains of Bradyrhizobium japonicum possess the ability to catabolize 5-Cl-IAA. The metabolic pathway involves several steps, leading to the formation of anthranilic acid and other metabolites. Key findings include:

- Metabolic Pathway : The degradation pathway for 5-Cl-IAA includes conversion to 5-Cl-anthranilic acid, which is further metabolized into simpler compounds. This pathway is distinct from that of 4-chloroindole-3-acetic acid (4-Cl-IAA), which halts at the 4-Cl-dioxindole stage .

- Microbial Strains : Strains such as 61A24 and 110 exhibit varying capacities for metabolizing IAA and its chlorinated derivatives, with significant implications for soil health and plant growth .

Plant Interactions

This compound also plays a role in plant physiology. Its interaction with plant growth processes has been studied extensively:

- Growth Promotion : In some studies, 5-Cl-IAA has been shown to stimulate root elongation and overall plant growth when applied exogenously .

- Comparison with IAA : While both IAA and 5-Cl-IAA promote growth, the latter may exhibit altered efficacy due to its chlorination. For instance, certain bacterial strains that degrade IAA have been found to utilize 5-Cl-IAA as a carbon source, indicating its potential role in nutrient cycling within ecosystems .

Case Studies

Several case studies highlight the significance of 5-Cl-IAA in various biological contexts:

- Bradyrhizobium japonicum Studies : Research indicated that strains capable of degrading 5-Cl-IAA could potentially enhance soybean root nodule formation by modulating IAA levels in the rhizosphere .

- Pseudomonas putida Interaction : A study involving Pseudomonas putida demonstrated that this bacterium could utilize 5-Cl-IAA as a sole carbon source, supporting its growth while simultaneously affecting IAA concentrations in the environment .

Table 1: Comparison of Catabolic Pathways for Indole Derivatives

| Compound | Initial Metabolite | Final Metabolite | Microbial Strain |

|---|---|---|---|

| Indole-3-acetic acid (IAA) | Dioxindole-3-acetic acid | Anthranilic acid | Bradyrhizobium japonicum |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | 4-Cl-dioxindole | Not fully metabolized | Bradyrhizobium japonicum |

| This compound (5-Cl-IAA) | Dioxindole-3-acetic acid | 5-Cl-anthranilic acid | Bradyrhizobium japonicum |

Q & A

Q. Basic: What are the recommended methods for synthesizing and purifying 5-Cl-IAA to ensure >98% purity for experimental use?

5-Cl-IAA synthesis typically involves chloro-substitution at the indole ring followed by acetic acid side-chain incorporation. Purification is critical and achieved via recrystallization or preparative HPLC. Suppliers like Olechemim provide certified reference material with >98% purity (HPLC-validated), stored below -20°C to prevent degradation . Researchers should verify purity using HPLC with UV detection (λ = 280 nm) or mass spectrometry, ensuring minimal impurities that could interfere with biological assays.

Q. Basic: What are the optimal storage conditions and handling protocols for 5-Cl-IAA to maintain stability?

5-Cl-IAA is sensitive to light, heat, and oxidation. For long-term stability, store lyophilized powder at ≤-20°C in airtight, light-resistant containers. Working solutions should be prepared in acidified solvents (e.g., 0.1% formic acid in methanol) and used immediately to prevent hydrolysis. Avoid repeated freeze-thaw cycles, which can degrade the compound .

Q. Advanced: How can researchers design experiments to investigate microbial catabolism of 5-Cl-IAA, such as in Bradyrhizobium japonicum?

Bradyrhizobium japonicum degrades 5-Cl-IAA via a pathway involving dechlorination and side-chain oxidation . Experimental design should include:

- Isotopic labeling : Use deuterated 5-Cl-IAA (e.g., 5-Hydroxyindole-3-acetic-2,2-d2 Acid analogs) to track metabolic intermediates via LC-MS .

- Genetic knockout models : Compare wild-type and tar2 mutant strains (lacking key aminotransferases) to identify enzymatic steps .

- Culture conditions : Use nitrogen-limited media to induce catabolic gene expression, with 5-Cl-IAA as the sole carbon source.

Q. Advanced: What analytical methodologies are most effective for quantifying 5-Cl-IAA in plant-microbe interaction studies?

- HPLC-UV/Vis : Suitable for high-concentration samples (e.g., root exudates) with a C18 column and mobile phase (acetonitrile/0.1% acetic acid) .

- LC-MS/MS : Provides nanomolar sensitivity for trace-level detection in complex matrices (e.g., soil or microbial lysates) .

- Fluorometric assays : Derivatize 5-Cl-IAA with dansyl chloride for enhanced sensitivity in low-resource settings .

Q. Advanced: How does the catabolic pathway of 5-Cl-IAA differ from other halogenated auxins, such as 4-Cl-IAA, in plant-associated microbes?

While 4-Cl-IAA is metabolized via dechlorination and β-oxidation in Bradyrhizobium, 5-Cl-IAA undergoes preferential hydroxylation at the C5 position before ring cleavage . Comparative studies using isotopic tracers (e.g., C-labeled compounds) reveal distinct enzyme specificities:

- 4-Cl-IAA : Converted to 4-chloroindole-3-pyruvate by TRYPTOPHAN AMINOTRANSFERASE RELATED2 (TAR2) .

- 5-Cl-IAA : Requires a unique dioxygenase system for hydroxylation, as shown in Variovorax species .

Q. Advanced: How should researchers address contradictions in reported degradation rates of 5-Cl-IAA across different microbial models?

Discrepancies arise from strain-specific enzymatic machinery and environmental factors (e.g., pH, co-substrates). To resolve contradictions:

- Standardize conditions : Use defined media and controlled oxygen levels to isolate strain-specific effects .

- Multi-omics integration : Pair RNA-seq (to identify upregulated catabolic genes) with metabolomics (to track pathway intermediates) .

- Cross-species validation : Test degradation kinetics in Bradyrhizobium, Variovorax, and Acinetobacter under identical conditions .

Propriétés

IUPAC Name |

2-(5-chloro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIRLSDFVXNFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172641 | |

| Record name | 5-Chloroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-45-4 | |

| Record name | 5-Chloroindole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroindole-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-chloro-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.